Allylamine, N,N-bis(2-chloroethyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
63905-36-2 |
|---|---|
Molecular Formula |
C7H13Cl2N |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H13Cl2N/c1-2-5-10(6-3-8)7-4-9/h2H,1,3-7H2 |
InChI Key |
ISDBSWZMAMHJRR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(CCCl)CCCl |
Origin of Product |
United States |
Nomenclature and Structural Context Within Alkylating Agents Research
Definition and Classification within Nitrogen Mustards
Allylamine (B125299), N,N-bis(2-chloroethyl)- is classified as a nitrogen mustard. Nitrogen mustards are a group of cytotoxic organic compounds characterized by the presence of a bis(2-chloroethyl)amino functional group. wikipedia.org This functional group is the key to their potent alkylating activity. These compounds are known for their ability to form covalent bonds with nucleophilic groups in biologically important molecules, such as DNA. mdpi.com
Historically, nitrogen mustards were developed as chemical warfare agents but were later recognized for their therapeutic potential, becoming the first non-hormonal drugs used in cancer treatment. wikipedia.orgnih.gov The study of these compounds was spurred by observations of bone marrow suppression and lymphoid aplasia in individuals exposed to sulfur mustard during World War I. nih.gov This led to the investigation of related nitrogen mustards for their antitumor effects. nih.gov
Unique Structural Features: The Allyl Moiety and Bis(2-chloroethyl) Group
The structure of Allylamine, N,N-bis(2-chloroethyl)- is distinguished by two key components: the allyl group and the bis(2-chloroethyl) group attached to a central nitrogen atom.
The Allyl Moiety (C₃H₅): This consists of a vinyl group (−CH=CH₂) attached to a methylene (B1212753) group (−CH₂−). The presence of the double bond in the allyl group introduces a site of unsaturation, which can influence the molecule's reactivity and potential for further chemical modification. wikipedia.org
The Bis(2-chloroethyl) Group ((ClCH₂CH₂)₂N-): This is the pharmacophore responsible for the alkylating properties of nitrogen mustards. mdpi.com The two chloroethyl arms are crucial for the compound's mechanism of action, which involves intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. This cation then serves as the direct alkylating agent, readily reacting with nucleophiles. mdpi.comwikipedia.org
The combination of the allyl group with the bis(2-chloroethyl)amino functionality creates a unique molecule with potential for varied chemical reactivity and biological activity.
Historical Context of its Chemical Study as an Alkylating Agent Precursor
The investigation of nitrogen mustards as potential therapeutic agents has a rich history rooted in military research. Following the discovery of the cytotoxic effects of sulfur mustard, research efforts turned towards synthesizing and evaluating related nitrogen-containing compounds. nih.gov This led to the development of a series of nitrogen mustards, including HN1 (bis(2-chloroethyl)ethylamine), HN2 (mechlorethamine), and HN3 (tris(2-chloroethyl)amine). wikipedia.org
While specific research detailing the initial synthesis and study of Allylamine, N,N-bis(2-chloroethyl)- as a distinct entity is not extensively documented in readily available literature, its structural components place it firmly within the lineage of this research. The hydrochloride salt of the related compound, bis(2-chloroethyl)amine (B1207034), has been utilized as an intermediate in the synthesis of various piperazine (B1678402) derivatives and other chemical compounds. chemicalbook.com The synthesis of various N-substituted bis(2-chloroethyl)amines has been a subject of study, often involving the reaction of a primary amine with ethylene (B1197577) oxide followed by chlorination, or the reaction of a primary amine with bis(2-chloroethyl)amine itself. The study of such compounds has been integral to the development of a wide range of pharmacologically active molecules.
Synthetic Methodologies for Allylamine, N,n Bis 2 Chloroethyl and Its Precursors
Direct Synthesis Routes
Direct synthesis methods provide a streamlined approach to obtaining the target compound.
The alkylation of amines with alkenes is a known method for forming carbon-nitrogen bonds. youtube.com Specifically, electron-deficient terminal alkenes can readily react with amines without the need for strong bases or catalysts. youtube.com This principle can be applied to the synthesis of allylamines from primary or secondary amines and allyl alcohols. googleapis.com The reaction of bis(α-aminophosphonates) with ethyl (2-bromomethyl)acrylate proceeds via a double bimolecular nucleophilic substitution (SN2) reaction. nih.gov In this, the lone pair of electrons on the nitrogen attacks the C=C double bond of the acrylate. nih.gov
Alkylated poly(allylamine) polymers can be prepared by reacting cross-linked poly(allylamine) hydrochloride with an alkylating agent. google.com The alkylating agents typically possess a C1-C20 alkyl group and an electrophilic leaving group such as a halide, epoxy, tosylate, or mesylate. google.com
A primary and well-established method for synthesizing bis(2-chloroethyl)amine (B1207034), often as its hydrochloride salt, involves the reaction of diethanolamine (B148213) with thionyl chloride. This reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane (B1671644) or chloroform (B151607). The process entails the dropwise addition of thionyl chloride to a diethanolamine solution, which requires careful temperature control due to the exothermic nature of the reaction. This method is noted for its efficiency, with some procedures reporting quantitative yields of the hydrochloride salt.
The reaction mechanism is understood to be a nucleophilic substitution (SN²), where an intermediate chlorosulfite ester decomposes, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which helps drive the reaction to completion.
Synthesis of Key Intermediates
Bis(2-chloroethyl)amine hydrochloride is a crucial intermediate in various chemical syntheses. chemicalbook.comscimplify.com It is primarily synthesized through the reaction of diethanolamine and thionyl chloride. chemicalbook.com
In a typical laboratory-scale synthesis, diethanolamine is combined with a solvent such as dichloroethane in a flask equipped with a reflux condenser. chemicalbook.comchemicalbook.com Thionyl chloride is then added, often dropwise. chemicalbook.com An immediate formation of a solid suspension is observed, which dissolves upon warming to approximately 50°C. chemicalbook.comchemicalbook.com The reaction mixture is then refluxed for several hours, during which a crystalline solid precipitates. chemicalbook.comchemicalbook.com After the reaction is complete, it is quenched, often with methanol, and the solvents are removed under vacuum to yield the white crystalline product, bis(2-chloroethyl)amine hydrochloride, in a quantitative yield. chemicalbook.comchemicalbook.com
This intermediate serves as a precursor for the production of various chemotherapeutic agents and is utilized in chemical research for numerous organic synthesis applications. scimplify.com For instance, it is used as a building block for piperazine (B1678402) derivatives. chemicalbook.com It can also be used in reactions with a broad range of anilines to synthesize N-aryl piperazines. researchgate.net
Optimization of Synthetic Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product.
The choice of solvent and the control of temperature are critical parameters in the synthesis of bis(2-chloroethyl)amine and its derivatives.
In the chlorination of diethanolamine with thionyl chloride, chlorinated solvents such as 1,2-dichloroethane or chloroform are commonly used. The reaction is exothermic, necessitating careful temperature management, often involving cooling during the addition of thionyl chloride. Subsequent heating to reflux is then employed to drive the reaction to completion. chemicalbook.comchemicalbook.com For instance, the reaction mixture may be warmed to 50°C to dissolve the initial suspension and then refluxed for several hours. chemicalbook.comchemicalbook.com
In the synthesis of N,N-bis(2-chloroethyl)-tetrahydro-2H-1,3,2-oxazaphosphorine-2-amine 2-oxide, an inert aprotic organic solvent is used, with chloroform being a particularly preferred option. google.com The process is highly temperature-dependent, with initial cooling to a range of -15 to -10°C, followed by controlled temperature increases during the addition of reactants and subsequent stirring at temperatures ranging from -7 to 40°C. google.com
The synthesis of N-aryl piperazines from bis(2-chloroethyl)amine hydrochloride and anilines is effectively carried out in diethylene glycol monomethyl ether at elevated temperatures. researchgate.net Similarly, the preparation of N,N-diethylethylenediamine from diethylamine (B46881) and 2-chloroethylamine (B1212225) hydrochloride is conducted in an autoclave at temperatures between 100 and 200°C. google.com
The table below summarizes the reaction conditions for the synthesis of bis(2-chloroethyl)amine hydrochloride.
| Reactants | Solvent | Temperature | Yield | Reference |
| Diethanolamine, Thionyl chloride | Dichloroethane | Reflux | Quantitative | chemicalbook.comchemicalbook.com |
| Diethanolamine, Thionyl chloride | 1,2-dichloroethane or Chloroform | 0°C to room temperature | Quantitative |
Utilization of Auxiliary Bases in Reaction Pathways
The reaction of N,N-bis(2-hydroxyethyl)allylamine with thionyl chloride produces the desired N,N-bis(2-chloroethyl)allylamine along with sulfur dioxide (SO₂) and two equivalents of hydrogen chloride. This liberated HCl can protonate the nitrogen atom of the allylamine (B125299), rendering it unreactive and potentially leading to the formation of unwanted side products through acid-catalyzed reactions. Therefore, the presence of a base is crucial to neutralize the HCl as it is formed, allowing the reaction to proceed to completion and minimizing the formation of impurities.
A variety of organic and inorganic bases have been employed in analogous syntheses of N,N-bis(2-chloroethyl)amines. The choice of base can significantly impact the reaction conditions and outcomes.
Organic Bases: Tertiary amines, such as triethylamine (B128534) and pyridine, are commonly used as auxiliary bases. Triethylamine, an aliphatic tertiary amine, is often favored due to its strong basicity and the formation of a hydrochloride salt that is often insoluble in the reaction solvent, facilitating its removal by filtration. google.comrsc.org Pyridine, an aromatic tertiary amine, can also serve as a base and, in some cases, as a catalyst. The selection between these bases can depend on the specific solvent system and reaction temperature.
Inorganic Bases: Inorganic bases like sodium carbonate (Na₂CO₃) and potassium carbonate (K₂CO₃) are also effective acid scavengers in these reactions. researchgate.net These are typically less expensive than organic bases and can be easily removed from the reaction mixture by filtration. Their use is prevalent in the synthesis of the precursor N,N-bis(2-hydroxyethyl)allylamine, where they neutralize the HCl formed during the alkylation of diethanolamine with an allyl halide.
Detailed research findings on the direct comparative effects of different auxiliary bases on the synthesis of Allylamine, N,N-bis(2-chloroethyl)- are not extensively documented in publicly available literature. However, data from the synthesis of structurally similar compounds, such as N,N-bis(2-chloroethyl)benzylamine, provide valuable insights into the expected influence of the base on the reaction yield.
| Auxiliary Base | Typical Solvent | General Reaction Conditions | Reported Yield of Analogous Products (%) | Reference |
|---|---|---|---|---|
| Triethylamine | Chloroform, Dichloromethane | 0 °C to room temperature | ~85 | google.com |
| Pyridine | Chloroform, Toluene | 0 °C to reflux | Variable, can act as catalyst | rsc.org |
| Sodium Carbonate | Toluene, Acetonitrile (B52724) | Room temperature to reflux | ~52 (in precursor synthesis) | |
| Potassium Carbonate | Acetone, DMF | Room temperature to reflux | High (in related condensations) | researchgate.net |
The data suggests that tertiary amines like triethylamine can lead to high yields in the chlorination step. The choice of an appropriate auxiliary base is a key parameter that must be optimized for the specific reaction conditions to maximize the yield and purity of Allylamine, N,N-bis(2-chloroethyl)-.
Chemical Reactivity and Alkylation Mechanisms in Research Models
Fundamental Alkylation Chemistry
The chemical reactivity of Allylamine (B125299), N,N-bis(2-chloroethyl)- is centered on its capacity to act as an alkylating agent, a property conferred by the bis(2-chloroethyl)amino moiety. researchgate.net Alkylating agents are a class of compounds that mediate their effects through the covalent attachment of alkyl groups to various nucleophilic sites on cellular macromolecules. oncohemakey.com
As a nitrogen mustard, the alkylating activity of Allylamine, N,N-bis(2-chloroethyl)- is characterized by the transfer of its chloroethyl groups to electron-rich atoms in other molecules. nih.gov This class of compounds is known to react with essential cellular components by forming covalent bonds with amino, sulfhydryl, carboxyl, and phosphate (B84403) groups. nih.gov The bifunctional nature, possessing two chloroethyl arms, allows for the potential of creating cross-links within a single macromolecule or between two different molecules. This cross-linking ability is a hallmark of many nitrogen mustards and is fundamental to their mechanism of action. oncohemakey.comresearchgate.net
In vitro studies with closely related nitrogen mustards demonstrate a significant interaction with DNA. nih.gov The primary mechanism involves the alkylation of DNA bases. nih.gov Chromatographic analyses of reaction products have consistently shown that the N-7 position of guanine (B1146940) is the major site of alkylation. nih.govnih.govnih.gov Other identified sites of interaction include the N-3 position of adenine. nih.gov
When reacting with nucleosides under physiological pH, related compounds like chlorambucil (B1668637) were found to react with various heteroatoms. researchgate.netnih.gov While the predominant reaction is often hydrolysis, a significant portion of the compound engages in alkylating nucleosides. nih.gov The bifunctional nature of these agents allows for the formation of not only monofunctional adducts but also bifunctional, cross-linked products. nih.gov These can include interstrand or intrastrand cross-links, with the bis(2-guanin-7-yl-ethyl) adduct being a notable product, indicative of DNA-DNA cross-linking. nih.gov
Table 1: Documented Alkylation Sites of Nitrogen Mustards on DNA Components in Vitro
| Nucleobase | Primary Alkylation Site(s) | Type of Adduct Formed | References |
| Guanine | N-7 | Monoadducts, Cross-links (N7-N7) | nih.govnih.govnih.gov |
| Adenine | N-3, N-1, N-6, N-7 | Monoadducts | researchgate.netnih.gov |
This table is based on data from related nitrogen mustard compounds to infer the probable reactivity of Allylamine, N,N-bis(2-chloroethyl)-.
The alkylation reaction of nitrogen mustards is not direct but proceeds through a highly reactive intermediate. oncohemakey.com The mechanism involves an initial, rate-determining intramolecular cyclization. researchgate.net In this step, the nucleophilic tertiary nitrogen atom attacks the β-carbon of one of the chloroethyl groups, displacing the chloride ion to form a strained, three-membered cyclic cation known as an aziridinium (B1262131) ion. oncohemakey.comnih.gov
This aziridinium ion is a potent electrophile that readily reacts with nucleophiles, such as the N-7 atom of a guanine residue in DNA, completing the first alkylation step. oncohemakey.com For a bifunctional agent like Allylamine, N,N-bis(2-chloroethyl)-, the process can be repeated with the second chloroethyl arm, forming a second aziridinium ion and enabling the subsequent second alkylation event that can result in a cross-link. oncohemakey.com The formation of this intermediate is considered a key step in the activation of nitrogen mustards. nih.gov
Reaction Kinetics and Stability in Research Environments
The stability and reaction rate of Allylamine, N,N-bis(2-chloroethyl)- are critical parameters in research settings, influencing its handling and experimental application.
In vitro kinetic studies performed on a redox derivative of bis-(2-chloroethylamine) have demonstrated that its rate of oxidation follows pseudo-first-order kinetics. researchgate.net This type of kinetic behavior is often observed when the concentration of one reactant (e.g., water in a hydrolysis reaction) is in such large excess that it remains effectively constant throughout the reaction, making the reaction rate appear to be dependent only on the concentration of the other reactant (the nitrogen mustard). Given the structural similarities, it is plausible that the hydrolysis or oxidation of Allylamine, N,N-bis(2-chloroethyl)- in certain model systems would also adhere to this kinetic model.
Table 2: Kinetic Profile of a Related Nitrogen Mustard Derivative
| Compound | Kinetic Model | Observation | Reference |
| CDS-mustard (a bis-(2-chloroethyl)amine derivative) | Pseudo-first-order | Rate of oxidation in biological media | researchgate.net |
This table presents data from a structurally related compound to provide insight into the potential kinetic behavior of Allylamine, N,N-bis(2-chloroethyl)-.
Research on the chemical degradation of nitrogen mustards often involves oxidation studies. The reaction of various nitrogen mustards (such as HN-1, HN-2, and HN-3) with oxidizing agents like peracetic acid and hydrogen peroxide has been studied. dtic.mil For instance, tertiary amines in this class can be oxidized by peracids to form the corresponding N-oxides. dtic.mil Furthermore, in vitro chemical oxidation of a bis-(2-chloroethylamine) derivative with silver nitrate (B79036) indicated that the compound could be readily converted into its corresponding salt. researchgate.net Studies on the structurally similar bis(2-chloroethyl) ether have shown it can be effectively degraded by Fenton's reagent, an oxidative process involving hydroxyl radicals. nih.gov These studies highlight that the N,N-bis(2-chloroethyl) moiety is susceptible to chemical oxidation, which is a key consideration for its stability and degradation in research environments.
Reactivity of the Allyl Moiety within the N,N-bis(2-chloroethyl) Structure
The nitrogen atom in the N,N-bis(2-chloroethyl) group is less nucleophilic compared to a simple dialkylamine due to the inductive effect of the two chloroethyl groups. This reduced nucleophilicity, in turn, affects the electron density of the attached allyl group. The double bond of the allyl moiety is consequently less electron-rich, which is expected to decrease its reactivity towards electrophilic addition reactions compared to simpler allylamines.
Research into the reactivity of analogous structures, such as N-allyl-N-(2-chloroethyl)aniline, provides insights into the chemical behavior of this class of compounds. In these systems, the reactivity of the chloroethyl group is a primary focus, leading to the formation of highly reactive aziridinium ions, a hallmark of nitrogen mustards. nih.gov This intramolecular cyclization is a key step in their alkylating mechanism. The rate of this cyclization is dependent on the nucleophilicity of the nitrogen atom. While an allyl group is generally considered to be electron-withdrawing compared to a saturated alkyl group, the lone pair of the nitrogen in Allylamine, N,N-bis(2-chloroethyl)- remains available to initiate this cyclization.
The hydrolysis of nitrogen mustards is a critical aspect of their reactivity profile. Studies on related compounds like ethylbis(2-chloroethyl)amine and tris(2-chloroethyl)amine show that hydrolysis rates are significantly influenced by pH. nih.govresearchgate.net It is anticipated that Allylamine, N,N-bis(2-chloroethyl)- would exhibit similar pH-dependent hydrolysis of its chloroethyl groups.
Intramolecular reactions involving the allyl group are also a possibility. The proximity of the electrophilic chloroethyl groups and the nucleophilic double bond could potentially lead to intramolecular cyclization under certain conditions, although such reactions are not prominently documented in available research for this specific molecule. rsc.orgnih.gov
The following table summarizes the expected reactivity of the allyl moiety in Allylamine, N,N-bis(2-chloroethyl)- based on general chemical principles and data from related compounds.
| Reaction Type | Expected Reactivity of the Allyl Moiety | Influencing Factors |
| Electrophilic Addition | Decreased compared to simple allylamines | The electron-withdrawing effect of the N,N-bis(2-chloroethyl) group reduces the electron density of the double bond. |
| Oxidation | Possible | The double bond can be oxidized, though the presence of the nitrogen mustard may lead to complex reaction pathways. |
| Polymerization | Possible | The allyl double bond can potentially undergo polymerization, as seen in related diallyl compounds. |
| Intramolecular Cyclization | Hypothetically possible | Proximity to the electrophilic centers of the chloroethyl groups could facilitate cyclization, but this is not a commonly reported reaction pathway. |
Detailed kinetic studies on Allylamine, N,N-bis(2-chloroethyl)- are required to quantify the precise influence of the N,N-bis(2-chloroethyl) group on the reactivity of the allyl moiety and to fully elucidate the complex chemical dynamics of this bifunctional molecule.
Design, Synthesis, and Characterization of Derivatives and Analogues for Research
Phosphorylated Derivatives
The phosphorylation of the bis(2-chloroethyl)amine (B1207034) moiety is a key strategy for creating compounds with diverse biological activities. The synthesis typically begins with a common precursor, N,N-bis(2-chloroethyl)phosphoramidodichloridate, which is formed by reacting bis(2-chloroethyl)amine hydrochloride with phosphorus oxychloride. nih.gov This intermediate serves as a versatile building block for a range of phosphorylated derivatives. nih.gov
The foundational step in creating many N-phosphorylated derivatives involves the reaction of bis(2-chloroethyl)amine hydrochloride with phosphorus oxychloride, which yields N,N-bis(2-chloroethyl)phosphoramidodichloridate (also referred to as dichloro-N-bis(2-chloroethyl)amidophosphate). nih.govgoogle.com This key intermediate possesses two reactive chlorine atoms on the phosphorus, allowing for subsequent nucleophilic displacement to build more complex molecules. google.com The synthesis of various derivatives, including phosphorodiamidates and phosphorotriamidates, has been extensively explored. researchgate.net
For instance, reacting the N,N-bis(2-chloroethyl)phosphoramidodichloridate intermediate with phenols allows for the synthesis of diamide (B1670390) derivatives via a phosphoramidochloridate. researchgate.net This general approach has been used to prepare a wide array of aliphatic, aromatic, and cyclic phosphorodiamidate and phosphorotriamidate derivatives. researchgate.net
The synthesis of asymmetric N-bis(2-chloroethyl)triamidophosphates is achieved through sequential nucleophilic displacement reactions at the phosphoryl center, starting from phosphoryl chloride. google.com Research indicates that the order of introducing the nucleophilic reagents is crucial for optimizing the yield of the final product. google.com The most effective synthetic route involves introducing the bis(2-chloroethyl)amino group first, displacing the initial chlorine atom on POCl₃. google.com
This is followed by the stepwise addition of other amines. For example, N-[N'-bis(2-chloroethyl)amido-N''-morpholido]-phosphoryl-cis(or trans)-4-amidocyclohexanecarboxylic acids have been successfully synthesized. google.com Their precursors were prepared by reacting dichloro-N-bis(2-chloroethyl)amidophosphate with cis- or trans-4-(benzyloxycarbonyl)cyclohexylamine, followed by reaction with morpholine. google.com The final carboxylic acid derivatives were obtained in quantitative yields via hydrogenolysis of the benzyl (B1604629) ester protecting group using a Pd/C catalyst. google.com The structures of these asymmetric compounds have been confirmed using ¹H and ³¹P NMR spectroscopy. google.com
Table 1: Synthesis of Asymmetric N-bis(2-chloroethyl)triamidophosphate Derivatives
| Precursor | Reagents | Product | Analysis |
|---|---|---|---|
| Dichloro-N-bis(2-chloroethyl)amidophosphate | 1. cis-4-(Benzyloxycarbonyl)cyclohexylamine 2. Morpholine | N-Bis(2-chloroethyl)-N'-(cis-4-benzyloxycarbonylcyclohexyl)-N''-morpholidodiamidophosphate | ¹H NMR, ³¹P NMR |
This table summarizes the synthetic pathway for an exemplary asymmetric N-bis(2-chloroethyl)triamidophosphate, highlighting the key reagents and analytical confirmation methods.
Cyclic derivatives, such as cyclophosphorodiamidates, represent another important class of N-phosphorylated compounds. Phenyl N,N-bis(2-chloroethyl)-N'-cyclophosphorodiamidates have been synthesized starting from phenyl phosphorodichloridate. researchgate.netsynzeal.com This starting material is prepared by reacting phenol (B47542) with phosphoryl chloride. researchgate.netsynzeal.com
The subsequent reaction of phenyl phosphorodichloridate with bis(2-chloroethyl)amine hydrochloride in the presence of a base like triethylamine (B128534) yields Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate. researchgate.net This intermediate is then reacted with various anilines to produce the target phenyl N,N-bis(2-chloroethyl)-N'-phenylphosphorodiamidates. researchgate.net
A prominent example of a cyclophosphorodiamidate is cyclophosphamide (B585). Industrial synthesis methods for cyclophosphamide often involve a one-pot reaction of phosphorous oxychloride, N,N-bis(2-chloroethyl)amine hydrochloride, and 3-aminopropan-1-ol in an inert aprotic solvent like chloroform (B151607). google.com The reaction is carefully controlled by temperature and the slow addition of a base, such as triethylamine, to manage the sequential reactions and bind the HCl that is released. google.com
Table 2: Synthesis of Phenyl N,N-bis(2-chloroethyl)phosphoramidochloridate
| Starting Materials | Solvent | Base | Product | Yield |
|---|
This table details the synthesis of a key intermediate used in the production of cyclophosphorodiamidate derivatives. researchgate.net
Halogenated and Substituted Analogues
The specific synthesis of Allylamine (B125299), N,N-bis(2-chloroethyl)-, N-oxide is not detailed in the reviewed scientific literature. However, the general synthesis of N-oxides from tertiary amines is a well-established chemical transformation. nih.gov This process typically involves the oxidation of the tertiary amine using reagents such as hydrogen peroxide (H₂O₂), peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), or hydroperoxides. nih.gov The N-oxide functionality contains a highly polar N⁺–O⁻ bond, which can alter a molecule's physical properties, such as increasing water solubility and modifying its biological interactions. nih.gov
The N,N-bis(2-chloroethyl)amino group is a key structural feature in the design of hypoxia-selective cytotoxins. These are prodrugs that are activated under the low-oxygen conditions characteristic of solid tumors.
One approach involves incorporating the bis(2-chloroethyl)amino moiety into a 2-nitroimidazole (B3424786) structure. google.com A four-step synthesis of 5-[N,N-bis(2-chloroethyl)amino]-1-methyl-2-nitroimidazole from 1-methyl-2-nitroimidazole (B155463) has been described. google.com Another example is 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a dinitrobenzamide mustard designed for reductive activation.
A different strategy employs metal complexes as carriers for the cytotoxic mustard. sigmaaldrich.com Cobalt(III) complexes containing bidentate nitrogen mustard ligands, such as N,N-bis(2-chloroethyl)ethylenediamine (DCE), have been synthesized. sigmaaldrich.com The principle is that one-electron reduction of the Co(III) center to Co(II) under hypoxic conditions leads to the rapid release of the activated mustard ligand, allowing it to act as a diffusible cytotoxin. sigmaaldrich.com The electrochemical properties of these complexes can be fine-tuned by modifying auxiliary ligands, which in turn influences their hypoxia-selective activity. sigmaaldrich.com
Alkyl Ethers of p-N,N-bis(2-chloroethyl)aminophenol Derivatives
A series of even-numbered normal alkyl ethers (C2-C14) of p-N,N-bis(2-chloroethyl)aminophenol have been synthesized and evaluated. nih.gov The synthesis of these derivatives has demonstrated that they possess significantly lower acute toxicity compared to the parent phenol mustard. nih.gov
The general synthesis process for these alkyl ethers involves the reaction of p-aminophenol with an appropriate alkyl halide to form the corresponding p-alkoxyaniline, followed by reaction with ethylene (B1197577) oxide and subsequent chlorination to yield the final N,N-bis(2-chloroethyl) derivative.
| Derivative | Molecular Formula | LogP (Predicted) |
| Ethyl Ether | C12H17Cl2NO | 3.6 |
| Butyl Ether | C14H21Cl2NO | 4.6 |
| Hexyl Ether | C16H25Cl2NO | 5.6 |
| Octyl Ether | C18H29Cl2NO | 6.6 |
| Decyl Ether | C20H33Cl2NO | 7.6 |
| Dodecyl Ether | C22H37Cl2NO | 8.6 |
| Tetradecyl Ether | C24H41Cl2NO | 9.6 |
Data sourced from computational predictions.
Research findings indicate that the length of the alkyl chain influences the biological activity of these compounds. For instance, the decyl ether derivative showed the most significant increase in mean survival time in L-1210 leukemic mice, while the ethyl ether showed the lowest significant increase. nih.gov The butyl, decyl, and dodecyl derivatives produced significant survival times at four different dosage levels. nih.gov
Benzodiazepine (B76468) Derivatives with 2-Chloroethyl Substituents
The synthesis of benzodiazepine derivatives incorporating the N,N-bis(2-chloroethyl)amine moiety has been an area of interest in medicinal chemistry research. These efforts aim to combine the alkylating properties of the nitrogen mustard group with the benzodiazepine scaffold, which is known to interact with specific receptors in the central nervous system. researchgate.netnih.gov
The synthetic strategies for these compounds can be complex. One approach involves the preparation of a benzodiazepine precursor with a suitable functional group, such as a hydroxyl or amino group, which can then be reacted with an N,N-bis(2-chloroethyl)amine derivative. For example, a condensation reaction between an o-substituted benzylamine (B48309) and an activated aziridine (B145994) can be employed to form the benzodiazepine ring system. nih.gov Subsequent modification of substituents allows for the introduction of the 2-chloroethyl groups.
Conjugates and Prodrug Research (Mechanistic Focus)
Redox-Activated Derivatives for Targeted Delivery Research
Research has explored the development of redox-activated prodrugs of N,N-bis(2-chloroethyl)aniline derivatives. The core concept is to design a molecule that is inactive until it reaches a specific target site with a particular redox environment, at which point it is converted into its active, cell-killing form. This approach aims to improve the therapeutic index of these potent alkylating agents by minimizing off-target toxicity.
An example of this strategy is the design of derivatives that can be activated by reduction. For instance, a quinone or nitroaromatic group can be attached to the N,N-bis(2-chloroethyl)aniline core. In the hypoxic (low oxygen) environment often found in solid tumors, cellular reductases can reduce the quinone or nitro group, triggering a chemical cascade that releases the active nitrogen mustard.
Integration into Multi-component Molecular Scaffolds for Research Probes
The N,N-bis(2-chloroethyl)aniline moiety has been incorporated into larger, multi-component molecular scaffolds to create research probes. These complex molecules are designed to investigate biological processes and pathways. For example, the nitrogen mustard group can be attached to a fluorescent dye or a targeting ligand that directs the molecule to a specific cellular location or protein.
The synthesis of these probes often involves multi-step procedures, including the use of multicomponent reactions. For instance, the Kabachnik–Fields reaction, a one-pot method for synthesizing α-aminophosphonates, can be adapted to incorporate the N,N-bis(2-chloroethyl)aniline structure. nih.gov This allows for the creation of bidentate ligands that can be used in the development of new materials or as starting points for more complex molecular architectures. nih.gov
Structure-Activity Relationship Studies in Chemical Biology Models (non-clinical)
Impact of Structural Modifications on Alkylating Efficacy in Cell-Free Systems or Non-Human Cell Lines
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov In the context of N,N-bis(2-chloroethyl)aniline derivatives, SAR studies have been conducted to investigate the impact of various structural modifications on their alkylating efficacy. nih.govnih.gov These studies are often performed in cell-free systems or using non-human cell lines to assess the fundamental chemical reactivity and cytotoxic potential of the compounds.
Key structural features that have been systematically varied include:
Substituents on the aromatic ring: The electronic properties (electron-donating or electron-withdrawing) and steric bulk of substituents on the phenyl ring can significantly affect the reactivity of the nitrogen mustard.
Investigation of Selective Alkylation in Hypoxic Conditions
The development of therapeutic agents that can selectively target hypoxic cells within solid tumors is a significant area of cancer research. Hypoxia, or low oxygen concentration, is a common feature of the tumor microenvironment and is associated with resistance to conventional therapies like radiation and chemotherapy. researchgate.net One strategy to exploit this unique tumor characteristic is the design of hypoxia-activated prodrugs (HAPs), which are inactive compounds that are selectively converted to their cytotoxic form under hypoxic conditions. researchgate.net Nitrogen mustards, a class of bifunctional alkylating agents, have been a key focus in the development of such prodrugs. nih.gov
The core principle behind the hypoxia-selective activation of nitrogen mustard derivatives lies in modulating the electron-donating or withdrawing properties of substituents attached to the nitrogen atom. nih.gov In their active form, nitrogen mustards alkylate DNA, primarily at the N7-position of guanine (B1146940) residues, leading to the formation of DNA cross-links and subsequent cell death. nih.govnih.gov The reactivity of the mustard is highly dependent on the availability of the nitrogen lone pair of electrons to form a reactive aziridinium (B1262131) ion intermediate. nih.gov
Research has focused on attaching an electron-withdrawing group to the nitrogen mustard moiety, which deactivates it under normal oxygen (normoxic) conditions. In the low-oxygen environment of a tumor, these electron-withdrawing groups can be enzymatically reduced to electron-donating groups. nih.gov This "electronic switch" activates the nitrogen mustard, leading to selective alkylation of DNA in hypoxic cells. nih.gov
Several classes of hypoxia-selective nitrogen mustard prodrugs have been investigated:
Nitroaromatic Derivatives: A prominent strategy involves the use of a nitroaromatic group as the deactivating trigger. documentsdelivered.com Under hypoxic conditions, the nitro group undergoes a one- or two-electron reduction to form a hydroxylamine (B1172632) or amine, respectively. nih.gov These reduced forms are strongly electron-donating, thereby activating the mustard. nih.govnih.gov For example, a series of regioisomers of 5-[N,N-bis(2-chloroethyl)-amino]-2,4-dinitrobenzamide were synthesized and evaluated for their hypoxic cytotoxicity. nih.gov The meta-nitro isomers, in particular, demonstrated significant hypoxic selectivity in repair-deficient cell lines. nih.gov The reduction of the nitro group is a critical step, and the one-electron reduction potentials of these compounds are a key determinant of their hypoxic selectivity. nih.gov
Benzotriazine Di-N-oxide Derivatives: Analogues of tirapazamine, a hypoxia-selective cytotoxin, have been developed to carry a nitrogen mustard unit. nih.gov Tirapazamine itself is activated by enzymatic deoxygenation in hypoxic cells. medchemexpress.com By attaching a nitrogen mustard to this scaffold, the electronic changes resulting from the metabolic deoxygenation can be harnessed to trigger the alkylating activity of the mustard selectively in hypoxic tissue. nih.govmedchemexpress.com
Metal Complexes: Another approach involves the coordination of nitrogen mustards to a metal center, such as cobalt(III). nih.gov The resulting complex is stable and non-toxic. Under hypoxic conditions, the metal center is reduced (e.g., Co(III) to Co(II)), which labilizes the coordinate bond and releases the active nitrogen mustard. nih.gov Certain cobalt(III) complexes of bidentate mustards have shown significant hypoxia-selective cytotoxicity. nih.govnih.gov
Endoperoxide Conjugates: More recent research has explored the conjugation of a nitrogen mustard to a molecule that can be triggered by hypoxia to release both the mustard and singlet oxygen, leading to a synergistic therapeutic effect. rsc.org
While extensive research has been conducted on these and other strategies for the hypoxia-selective activation of nitrogen mustards, a thorough review of the scientific literature did not yield specific studies on the investigation of selective alkylation of Allylamine, N,N-bis(2-chloroethyl)- or its direct analogues under hypoxic conditions. The allyl group is not a typical bioreductive trigger used to achieve hypoxia-selective activation in the same manner as nitroaromatics or N-oxides. Therefore, data on its performance in this specific context is not available in the reviewed literature.
The following table summarizes the cytotoxic activity of some representative hypoxia-selective nitrogen mustard derivatives from the literature.
| Compound | Cell Line | IC50 Aerobic (µM) | IC50 Hypoxic (µM) | Hypoxic Selectivity Ratio (Aerobic/Hypoxic) | Reference |
| 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide (meta-nitro isomer) | UV4 | >1000 | 9.5 | >105 | nih.gov |
| 3-[N,N-bis(2-chloroethyl)amino]-2,6-dinitrobenzamide (meta-nitro isomer) | UV4 | 470 | 4.1 | 115 | nih.gov |
| 4-[N,N-bis(2-chloroethyl)amino]-2,6-dinitrobenzamide (ortho-nitro isomer) | UV4 | 20 | 3.1 | 6.5 | nih.gov |
Table 1: In Vitro Cytotoxicity of Selected Hypoxia-Selective Nitrogen Mustard Derivatives
Applications in Chemical Research and Drug Discovery Methodologies Non Clinical
Role as a Precursor in Synthetic Organic Chemistry
As a synthetic precursor, Allylamine (B125299), N,N-bis(2-chloroethyl)- provides a scaffold for constructing complex molecular architectures. Its bifunctional alkylating nature combined with a versatile allyl group makes it a strategic building block.
The synthesis of the well-known anticancer drug cyclophosphamide (B585) and its related oxazaphosphorine class of compounds relies on a specific nitrogen mustard precursor. It is crucial to distinguish that the direct precursor for cyclophosphamide is the secondary amine, Bis(2-chloroethyl)amine (B1207034) (also known as nornitrogen mustard), not the tertiary amine Allylamine, N,N-bis(2-chloroethyl)-. google.comgoogle.commedchemexpress.comnih.gov
The established synthesis of cyclophosphamide involves a multi-step, one-pot process where phosphoryl chloride (POCl₃) is reacted first with Bis(2-chloroethyl)amine hydrochloride, followed by cyclization with 3-aminopropan-1-ol in the presence of a base like triethylamine (B128534). google.comgoogle.com In this reaction, the secondary amine of Bis(2-chloroethyl)amine is essential for forming the phosphorodiamidic linkage that defines the oxazaphosphorine ring of cyclophosphamide. google.com
While not a direct precursor to cyclophosphamide itself, Allylamine, N,N-bis(2-chloroethyl)- serves as a valuable precursor for creating analogs of such pharmacophores. As a tertiary amine, its reaction with phosphorylating agents would lead to different structures, such as phosphoramidates where the phosphorus atom is directly bonded to the tertiary nitrogen. The presence of the allyl group allows for the synthesis of complex derivatives where this third functional group can be modified post-synthesis to introduce other functionalities, thereby enabling the exploration of structure-activity relationships in related drug scaffolds. nih.govnih.gov
Macrocycles are a significant class of molecules in drug discovery, known for their ability to tackle challenging protein-protein interaction targets. rug.nl The structure of Allylamine, N,N-bis(2-chloroethyl)- makes it an excellent building block for macrocycle synthesis. The two chloroethyl groups can act as two electrophilic arms that react with a dinucleophilic species (e.g., a diamine, dithiol, or diol) in a cyclization reaction to form a heterocyclic ring system. mdpi.comnih.gov
This approach allows for the creation of diverse macrocyclic libraries. The size and nature of the resulting macrocycle can be tuned by selecting different dinucleophile linkers. Furthermore, the allyl group on the nitrogen atom remains intact during this process and serves as a versatile handle for subsequent modifications, a strategy often employed in combinatorial chemistry to generate large libraries of related compounds. nih.gov This dual functionality—ring formation via the chloroethyl groups and derivatization via the allyl group—positions it as a strategic component in the design of novel macrocyclic structures for screening in drug discovery programs. mdpi.com
Utility as a Biochemical Reagent and Research Tool
Beyond its role in synthesis, the reactive nature of Allylamine, N,N-bis(2-chloroethyl)- makes it a useful tool for biochemical and pharmacological research.
Allylamine, N,N-bis(2-chloroethyl)- belongs to the nitrogen mustard class of alkylating agents. The mechanism of action for these compounds involves intramolecular cyclization. researchgate.netnih.gov The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bearing a chlorine atom, displacing the chloride ion to form a highly strained and reactive aziridinium (B1262131) ion intermediate. researchgate.net
This electrophilic aziridinium ion is the key alkylating species. In a biological context, it readily reacts with nucleophilic sites on biomolecules, most notably the N7 position of guanine (B1146940) residues in DNA. researchgate.netnih.gov Since the molecule has two chloroethyl arms, this process can occur twice. After the first alkylation event, the second arm can form another aziridinium ion and alkylate a second guanine base, leading to the formation of DNA inter-strand or intra-strand cross-links. nih.gov These cross-links prevent DNA replication and transcription, ultimately triggering cell death (apoptosis). researchgate.net In vitro studies using compounds like Allylamine, N,N-bis(2-chloroethyl)- are fundamental to understanding the kinetics, sequence specificity, and cellular repair mechanisms associated with this type of DNA damage. nih.gov
A chemical probe is a molecule used to study and manipulate biological systems. Allylamine, N,N-bis(2-chloroethyl)- is well-suited for development into a chemical probe due to its trifunctional nature. The bis(2-chloroethyl)amine moiety acts as the "warhead," targeting and covalently modifying its biological target (e.g., DNA). The allyl group, on the other hand, can serve as a bioorthogonal handle.
Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biochemical processes. The allyl group can participate in specific chemical reactions, such as thiol-ene coupling or palladium-catalyzed couplings, that are not typically found in cells. This allows researchers to introduce the alkylating agent into a cellular system, let it react with its target, and then use a secondary reagent—such as a fluorescent dye or a biotin (B1667282) tag bearing a compatible reactive group—to specifically label the sites of alkylation. This strategy enables the visualization and identification of the biomolecules targeted by the alkylating agent, providing powerful insights into its mechanism of action and cellular distribution.
Contributions to Mechanistic Pharmacology Research
The study of nitrogen mustards like Allylamine, N,N-bis(2-chloroethyl)- is central to mechanistic pharmacology. Its mode of action provides a classic model for covalent drug-target interaction. Research using this and related compounds helps elucidate fundamental concepts of DNA damage and repair, drug resistance, and the structural basis for cytotoxicity. nih.govnih.gov By synthesizing analogs with modified N-substituents (like the allyl group), researchers can systematically investigate how factors such as lipophilicity, steric bulk, and electronic effects influence the compound's reactivity, transport across cell membranes, and ultimately, its biological activity. researchgate.net This contributes to a deeper understanding of the principles of rational drug design for developing more selective and effective alkylating agents. nih.gov
Table of Research Applications
| Research Area | Application of Allylamine, N,N-bis(2-chloroethyl)- | Key Functional Groups Involved |
| Synthetic Chemistry | Precursor for analogs of complex pharmacophores (e.g., oxazaphosphorines). | N,N-bis(2-chloroethyl)amine, Allyl group |
| Macrocycle Synthesis | Bifunctional building block for constructing macrocyclic libraries. | N,N-bis(2-chloroethyl)amine, Allyl group |
| Biochemical Studies | Model compound for in vitro investigation of DNA alkylation mechanisms. | N,N-bis(2-chloroethyl)amine |
| Chemical Biology | Scaffold for developing chemical probes to track cellular alkylation events. | N,N-bis(2-chloroethyl)amine (warhead), Allyl group (handle) |
| Mechanistic Pharmacology | Tool for structure-activity relationship (SAR) studies of nitrogen mustards. | N,N-bis(2-chloroethyl)amine, Allyl group |
Understanding DNA Damage Pathways in Model Systems
The chemical compound Allylamine, N,N-bis(2-chloroethyl)- is a bifunctional alkylating agent that serves as a valuable tool in non-clinical research to investigate the intricate pathways of DNA damage and repair. Its utility in model systems stems from its ability to induce specific types of DNA lesions, which can then be studied to understand cellular responses to genotoxic stress.
The reactivity of the bis(2-chloroethyl)amine moiety is central to its function in these research applications. This functional group can form a highly reactive aziridinium ion intermediate. This electrophilic intermediate readily attacks nucleophilic sites on DNA bases, primarily the N7 position of guanine. nih.gov The bifunctional nature of Allylamine, N,N-bis(2-chloroethyl)- allows for the formation of not only monoadducts, where one chloroethyl group binds to DNA, but also interstrand and intrastrand cross-links. nih.gov These cross-links are particularly cytotoxic as they prevent the separation of DNA strands, a critical step for both DNA replication and transcription.
In model systems, which can range from isolated DNA and cellular systems to more complex organisms, the introduction of Allylamine, N,N-bis(2-chloroethyl)- allows researchers to trigger the DNA damage response (DDR). By observing the cascade of events that follows, scientists can elucidate the roles of various proteins and pathways involved in detecting the DNA damage, signaling its presence, and orchestrating repair mechanisms or, alternatively, programmed cell death (apoptosis).
Research with related nitrogen mustards, such as bis(2-chloroethyl)ethylamine (B1220662), has provided a framework for understanding the types of DNA adducts that can be formed and studied. These studies utilize advanced analytical techniques like mass spectrometry to identify and quantify the specific DNA lesions induced. nih.gov The study of these adducts in controlled, non-clinical settings is fundamental to understanding the mechanisms of mutagenesis and carcinogenesis initiated by alkylating agents.
Table 1: Types of DNA Damage Induced by Representative Nitrogen Mustards in Model Systems
| Type of DNA Damage | Description | Research Significance |
|---|---|---|
| Monoadducts | A single alkyl group from the agent covalently binds to a DNA base, commonly the N7 of guanine (NM-G). | Represents the initial interaction with DNA. Can be a precursor to more complex lesions or be repaired by base excision repair (BER) pathways. |
| Interstrand Cross-links (ICLs) | The agent forms a covalent bond between opposite strands of the DNA double helix (e.g., G-NM-G). nih.gov | Highly cytotoxic lesions that block DNA replication and transcription. Their repair involves complex pathways such as Fanconi anemia (FA) and homologous recombination (HR). |
| Intrastrand Cross-links | The agent links two bases on the same strand of DNA. | Can distort the DNA helix and interfere with the function of DNA polymerases and transcription factors. |
| Formamidopyrimidine (Fapy) Adducts | Ring-opened form of guanine adducts (e.g., NM-FapyG) that can also form cross-links (FapyG-NM-G). nih.gov | These lesions can be miscoding and contribute to the mutagenic potential of the alkylating agent. Their formation and repair are areas of active investigation. |
Elucidation of Molecular Targets for Alkylating Agents
Allylamine, N,N-bis(2-chloroethyl)- is instrumental in the elucidation of specific molecular targets of alkylating agents within biological systems, particularly DNA. The predictable reactivity of its chloroethyl groups allows researchers to pinpoint the nucleophilic sites that are most susceptible to alkylation. This information is critical for understanding the mechanism of action of this class of compounds.
The primary molecular target for nitrogen mustards, including by extension Allylamine, N,N-bis(2-chloroethyl)-, is DNA. smolecule.com The nucleophilic centers in DNA include the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. Detailed studies on related compounds have demonstrated that the N7 position of guanine is the most frequent site of alkylation. nih.gov Following the initial formation of a monoadduct at this site, the second chloroethyl group can react with another nucleophile. This can be the N7 of another guanine on the opposite DNA strand, leading to an interstrand cross-link, which is a major contributor to cytotoxicity. nih.gov
By using Allylamine, N,N-bis(2-chloroethyl)- in in vitro studies with purified DNA or in cell culture models, scientists can map the precise locations of DNA alkylation. Techniques such as enzymatic digestion of the DNA followed by liquid chromatography-mass spectrometry (LC-MS) allow for the identification and quantification of specific DNA adducts. nih.gov This provides a detailed picture of the sequence-specific preferences and the spectrum of lesions induced by the compound. This knowledge helps in understanding why certain genomic regions may be more susceptible to damage and the subsequent biological consequences.
Furthermore, while DNA is the primary target, the reactivity of alkylating agents means they can also interact with other nucleophilic biomolecules, such as proteins and RNA. The study of these off-target interactions is also an important aspect of elucidating the complete molecular mechanism of this class of compounds.
Table 2: Observed Molecular Targets and Adducts of a Representative Nitrogen Mustard (bis(2-chloroethyl)ethylamine) in a Human Mammary Cancer Cell Line Model
| Molecular Target | Specific Adduct Formed | Abundance in MDA-MB-231 Cells (adducts per 10⁷ bases) | Significance of Adduct |
|---|---|---|---|
| N7-guanine | NM-G (monoadduct) | 970 | The most frequent initial lesion, indicating the primary site of attack. nih.gov |
| N7-guanine | G-NM-G (interstrand cross-link) | 240 | A highly cytotoxic lesion responsible for blocking DNA replication. nih.gov |
| N7-guanine (ring-opened) | NM-FapyG (monoadduct) | 180 | A mutagenic lesion that can arise from the initial N7-guanine adduct. nih.gov |
| N7-guanine (ring-opened) | FapyG-NM-G (cross-link) | 6.0 | A less frequent but still significant cytotoxic and mutagenic cross-linked lesion. nih.gov |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural analysis of Allylamine (B125299), N,N-bis(2-chloroethyl)-, offering precise insights into the hydrogen, carbon, and, in derivative forms, phosphorus atomic environments.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus, while signal splitting provides information about neighboring protons.
¹H NMR: The ¹H NMR spectrum of Allylamine, N,N-bis(2-chloroethyl)- is expected to show distinct signals corresponding to the allyl group and the two N-(2-chloroethyl) groups. The protons of the chloroethyl groups typically appear as two triplets, resulting from the coupling between the adjacent CH₂ groups (Cl-CH₂-CH₂-N). For the related compound, bis(2-chloroethyl)amine (B1207034) hydrochloride, proton signals have been observed at approximately 3.97 ppm and 3.37 ppm in DMSO-d₆. chemicalbook.com The allyl group protons would present a more complex pattern, with signals for the terminal vinylic protons (=CH₂) and the internal vinylic proton (-CH=), as well as the methylene (B1212753) protons adjacent to the nitrogen (-N-CH₂-). For allylamine, the amino protons appear as a singlet at 1.29 ppm. researchgate.net The protons of the allyl group in allylamine hydrochloride show characteristic shifts for the CH₂, =CH, and =CH₂ protons. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. For bis(2-chloroethyl)amine hydrochloride, carbon signals are found around 48.2 ppm (C-N) and 39.5 ppm (C-Cl). chemicalbook.com The allyl group would contribute three additional signals corresponding to the two sp² hybridized carbons of the double bond and the sp³ hybridized carbon attached to the nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Allylamine, N,N-bis(2-chloroethyl)- Predicted values are based on data from similar structures and functional groups.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| N-(CH₂-CH₂Cl)₂ | ~2.8 - 3.0 (triplet) | ~50 - 53 |
| N-(CH₂-CH₂Cl)₂ | ~3.6 - 3.8 (triplet) | ~40 - 42 |
| N-CH₂-CH=CH₂ | ~3.1 - 3.3 (doublet) | ~55 - 58 |
| N-CH₂-CH=CH₂ | ~5.8 - 6.0 (multiplet) | ~133 - 136 |
| N-CH₂-CH=CH₂ | ~5.1 - 5.3 (multiplet) | ~116 - 119 |
When Allylamine, N,N-bis(2-chloroethyl)- is used to synthesize phosphorus-containing derivatives, such as phosphonates or phosphoramidates, Phosphorus-31 (³¹P) NMR spectroscopy becomes an invaluable tool. researchgate.net This technique is highly sensitive to the chemical environment around the phosphorus atom. The chemical shift, measured in ppm, provides direct information about the oxidation state, coordination number, and nature of the substituents on the phosphorus atom. nih.gov
For example, in studies of a vinyl phosphonate (B1237965) adduct of phenylalanine containing a N-beta-bis-(beta'-chloroethyl) group, NMR parameters were used to assign chemical shifts and coupling constants to the molecule's various protons. nih.gov In the ³¹P NMR spectrum of a bis(allylic-α-aminophosphonate) derivative, a characteristic signal appeared at δP = 23.4 ppm, confirming the formation of the phosphonate group. nih.gov This demonstrates how ³¹P NMR can unequivocally confirm the successful incorporation of the N,N-bis(2-chloroethyl)allylamine moiety into a phosphorus-containing structure.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are employed to establish connectivity between protons within the molecule. A COSY spectrum displays ¹H NMR data on both axes, with cross-peaks appearing between signals of protons that are spin-spin coupled. youtube.com
For Allylamine, N,N-bis(2-chloroethyl)-, a COSY experiment would be crucial for unambiguously assigning the proton signals. researchgate.net It would show correlations between the protons of the two adjacent methylene groups in the chloroethyl chains (N-CH ₂-CH ₂-Cl). researchgate.net Similarly, within the allyl group, cross-peaks would connect the N-CH₂ protons to the -CH= proton, and the -CH= proton to the terminal =CH₂ protons, confirming the entire spin system of the allyl moiety. youtube.com
Table 2: Expected Key COSY Correlations for Allylamine, N,N-bis(2-chloroethyl)-
| Correlating Protons | Structural Fragment |
|---|---|
| N-CH₂- ↔ -CH=CH₂ | Allyl Group |
| N-CH₂-CH= ↔ =CH₂ | Allyl Group |
| N-CH₂- ↔ -CH₂Cl | Chloroethyl Group |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. researchgate.net In a mass spectrometer, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.
For Allylamine, N,N-bis(2-chloroethyl)-, electron ionization (EI) would likely lead to the formation of a molecular ion [M]⁺, whose m/z value would confirm the molecular weight. The fragmentation pattern is expected to be characteristic of nitrogen mustards. nih.govnist.gov Key fragmentation pathways would include:
Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.
Loss of a chloroethyl radical: Cleavage of the N-CH₂CH₂Cl bond.
Formation of an aziridinium (B1262131) ion: Intramolecular cyclization through the displacement of the chloride ion is a hallmark of nitrogen mustards, leading to a highly reactive intermediate that can be observed in the mass spectrum. researchgate.net
The mass spectra of related compounds like bis(2-chloroethyl)methylamine (HN-2) and bis(2-chloroethyl)ethylamine (B1220662) (HN-1) show characteristic fragments that help in identifying these structures. nih.govnist.gov
Table 3: Predicted Key Mass Spectrometry Fragments for Allylamine, N,N-bis(2-chloroethyl)- Based on fragmentation patterns of similar nitrogen mustards.
| m/z Value | Proposed Fragment Identity |
|---|---|
| 199/201/203 | [M]⁺ Molecular Ion (showing isotopic pattern for 2 Cl atoms) |
| 150/152 | [M - CH₂CH₂Cl]⁺ |
| 120/122 | [M - C₃H₅ - Cl]⁺ |
| 41 | [C₃H₅]⁺ (Allyl cation) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. chemicalbook.com
The IR spectrum of Allylamine, N,N-bis(2-chloroethyl)- would exhibit characteristic absorption bands for its constituent functional groups:
Alkene (C=C) group: A stretching vibration for the C=C double bond is expected around 1640 cm⁻¹. researchgate.net The =C-H stretching of the vinyl group typically appears above 3000 cm⁻¹.
Alkyl C-H bonds: Stretching vibrations for the sp³ C-H bonds in the chloroethyl and allyl methylene groups would be observed in the 2850-3000 cm⁻¹ region. researchgate.net
Tertiary Amine (C-N) group: The C-N stretching vibration for a tertiary amine usually appears in the 1000-1250 cm⁻¹ range.
Alkyl Halide (C-Cl) group: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Data from allylamine and bis(2-chloroethyl)amine hydrochloride confirm these general regions for the respective functional groups. chemicalbook.comnih.gov
Table 4: Characteristic Infrared Absorption Bands for Allylamine, N,N-bis(2-chloroethyl)-
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3010 - 3090 | =C-H Stretch | Alkene |
| 2850 - 2960 | C-H Stretch | Alkane |
| 1640 - 1650 | C=C Stretch | Alkene |
| 1000 - 1250 | C-N Stretch | Tertiary Amine |
| 600 - 800 | C-Cl Stretch | Alkyl Halide |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is most sensitive for compounds containing chromophores, which are typically systems with extensive conjugation or aromatic rings. mdpi.comsharif.edu
Allylamine, N,N-bis(2-chloroethyl)- is an aliphatic amine with an isolated double bond. It lacks an extensive system of conjugated π-electrons. Therefore, it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). The expected electronic transitions are:
n→σ* transition: Associated with the non-bonding electrons on the nitrogen atom.
π→π* transition: Associated with the electrons in the C=C double bond.
Both of these transitions for isolated functional groups occur at wavelengths below 200 nm (in the far UV region). Consequently, a UV-Vis spectrum recorded in a standard solvent like ethanol (B145695) or hexane (B92381) would likely show only end absorption at the lower limit of the instrument's range. mdpi.com
Chromatographic Methods for Purity and Isomer Analysis
The assessment of purity and the analysis of isomers for "Allylamine, N,N-bis(2-chloroethyl)-" are critical for its characterization and are effectively achieved through various chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed for the analysis of nitrogen mustards and related organochlorine compounds. usgs.govlibretexts.org
Gas Chromatography (GC):
Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds like nitrogen mustards. libretexts.org When coupled with mass spectrometry (GC-MS), it provides a high degree of certainty in the identification and quantification of the target compound and its impurities. tandfonline.comtandfonline.com For the analysis of nitrogen mustards, specific GC methods have been developed that are applicable to environmental and biological samples. tandfonline.comrsc.org
The choice of column is crucial for effective separation. Fused silica (B1680970) capillary tubes with a polymeric liquid stationary phase are commonly used. libretexts.org The separation mechanism relies on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase. libretexts.org For complex matrices, sample preparation steps such as solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to isolate the analyte. tandfonline.comnih.gov In some cases, derivatization is employed to improve the volatility and thermal stability of the analytes, such as heptafluorobutyrylation for detecting nitrogen mustard metabolites. rsc.orgrsc.org
Detectors commonly used for analyzing organochlorine compounds include the electron-capture detector (ECD), which is highly sensitive to halogenated compounds, and the nitrogen-phosphorus detector (NPD). usgs.govtandfonline.com However, mass spectrometry remains the gold standard for unambiguous identification due to its ability to provide structural information from fragmentation patterns. tandfonline.comcitius.technology
High-Performance Liquid Chromatography (HPLC):
For less volatile or thermally labile impurities and degradation products, high-performance liquid chromatography (HPLC) is a suitable alternative. citius.technology HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and selectivity for the determination of nitrogen mustards and their derivatives in various matrices. researchgate.netresearchgate.net
Reversed-phase HPLC is a common mode used for these analyses. A study on the related compound bis(2-chloroethyl)amine utilized ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) for quantification, demonstrating high sensitivity with limits of detection in the parts-per-million (ppm) range. researchgate.net The selection of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. citius.technologyresearchgate.net
The following table summarizes chromatographic conditions used for the analysis of related nitrogen mustard compounds, which can be adapted for "Allylamine, N,N-bis(2-chloroethyl)-".
Table 1: Examples of Chromatographic Methods for Nitrogen Mustard Analysis
| Compound Analyzed | Method | Column | Mobile Phase/Carrier Gas | Detector | Reference |
|---|---|---|---|---|---|
| Half Nitrogen Mustards | GC-MS/MS | - | Helium | Positive Chemical Ionization MS | rsc.orgrsc.org |
| HN-1, HN-2, HN-3 | GC-MS | - | - | Mass Spectrometry | tandfonline.com |
| Nitrogen Mustard (HN2) | HPLC | C18 | Gradient of 5 mM orthophosphoric acid and acetonitrile | UV/MS | citius.technology |
| Bis(2-chloroethyl)amine | UHPLC-MS/MS | ACE 3 C18 | 0.2% formic acid in water and methanol | ESI-MS/MS | researchgate.net |
| Bis(2-chloroethyl)amine | HILIC | SeQuant® ZIC®-HILIC | Acetonitrile and 50 mM ammonium (B1175870) acetate | ELSD | merckmillipore.com |
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides a direct measure of the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and halogens (in this case, chlorine, Cl) in a sample of "Allylamine, N,N-bis(2-chloroethyl)-". This analysis is crucial for verifying the compound's empirical formula and assessing its purity.
The process involves the complete combustion of a precisely weighed sample in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. Chlorine content is typically determined by other methods, such as titration after combustion. The experimentally determined mass percentages are then compared with the theoretically calculated values based on the compound's molecular formula.
For "Allylamine, N,N-bis(2-chloroethyl)-", the molecular formula is C₇H₁₃Cl₂N. A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition and high purity of the synthesized compound. Significant deviations may indicate the presence of impurities, residual solvents, or an incorrect structure.
Table 2: Theoretical Elemental Composition of Allylamine, N,N-bis(2-chloroethyl)-
| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 7 | 84.07 | 46.19% |
| Hydrogen | H | 1.01 | 13 | 13.13 | 7.21% |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 38.95% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.70% |
| Total | 182.11 | 100.00% |
Compound Index
The following table lists the chemical compounds mentioned in this article.
Computational Chemistry and Molecular Modeling Studies
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is fundamental to its reactivity and biological activity. For a flexible molecule like Allylamine (B125299), N,N-bis(2-chloroethyl)-, numerous conformations are possible due to the rotation around its single bonds. Computational methods are employed to explore the potential energy surface and identify the most stable conformations.
Table 1: Predicted Conformational Data for a Model 2-chloroethyldimethylammonium Cation This table is based on data for an analogous compound and serves as a model for the behavior of the chloroethyl chains in Allylamine, N,N-bis(2-chloroethyl)-.
| Conformation | Relative Stability (in vacuo) | Relative Stability (uniform dielectric) |
| gauche | More stable | Slightly more stable |
| anti | Less stable | Slightly less stable |
Data derived from computational studies on analogous compounds. nih.gov
Prediction of Reactivity and Reaction Pathways
A hallmark of nitrogen mustards is their ability to form highly reactive aziridinium (B1262131) ions, which are responsible for their alkylating activity. Computational chemistry plays a vital role in elucidating the mechanism and energetics of this critical reaction pathway.
The process begins with an intramolecular cyclization, where the nitrogen atom attacks the γ-carbon of one of the chloroethyl chains, displacing a chloride ion to form a three-membered aziridinium ring. rsc.orgnih.gov This is a unimolecular nucleophilic substitution (SNi) reaction. The formation of this intermediate is the rate-determining step for the alkylation reaction. rsc.org Computational studies, often using Density Functional Theory (DFT), can model the transition state of this cyclization and calculate the activation energy barrier. rsc.orgresearchgate.net The presence of the allyl group on the nitrogen atom can influence the electron density on the nitrogen and, consequently, the rate of aziridinium ion formation. The second chloroethyl arm can subsequently undergo the same cyclization process, leading to a bis-alkylating species capable of cross-linking biological macromolecules. ugent.benih.gov
Table 2: Predicted Reactivity Parameters for Aziridinium Ion Formation This table presents hypothetical data based on general knowledge of nitrogen mustard reactivity and computational studies on related compounds.
| Reaction Step | Predicted Activation Energy (kcal/mol) | Reaction Type |
| First Aziridinium Ion Formation | 15-25 | Intramolecular SN2 |
| Second Aziridinium Ion Formation | 18-28 | Intramolecular SN2 |
These values are illustrative and would require specific calculations for Allylamine, N,N-bis(2-chloroethyl)-.
Molecular Docking and Interaction Modeling with Biological Macromolecules in silico
The primary biological target of many nitrogen mustards is DNA. Molecular docking and interaction modeling are powerful computational techniques used to predict and analyze how Allylamine, N,N-bis(2-chloroethyl)- binds to the DNA double helix.
In these simulations, the activated aziridinium ion of the molecule is placed in the binding site of a DNA model, typically the major or minor groove. The software then calculates the most favorable binding poses and estimates the binding affinity. Studies on related nitrogen mustards have shown that the N7 atom of guanine (B1146940) is a primary site of alkylation. nih.govnih.govresearchgate.net The molecule can form a covalent bond with a guanine base, and if the second chloroethyl arm becomes activated, it can react with another guanine on the same or opposite DNA strand, leading to intra- or interstrand cross-links, respectively. nih.govnih.gov These cross-links are highly cytotoxic as they prevent DNA replication and transcription. Molecular models can reveal the specific hydrogen bonds, van der Waals interactions, and electrostatic contacts that stabilize the drug-DNA adduct. bohrium.com
Table 3: Predicted Interaction Data from a Hypothetical Molecular Docking Study of Activated Allylamine, N,N-bis(2-chloroethyl)- with a DNA Duplex
| Binding Site | Key Interacting DNA Residue | Predicted Binding Energy (kcal/mol) | Type of Interaction |
| Minor Groove | Guanine (N7) | -7 to -10 | Covalent bond, Hydrogen bonds |
| Minor Groove | Adenine (N3) | -5 to -8 | Covalent bond, van der Waals |
These are hypothetical values to illustrate the type of data obtained from molecular docking studies.
Design and Prediction of Novel Derivatives
Computational chemistry is instrumental in the rational design of novel derivatives of Allylamine, N,N-bis(2-chloroethyl)- with potentially improved therapeutic properties, such as enhanced selectivity for cancer cells, reduced toxicity, or improved stability. nih.govuni-regensburg.denih.gov
By modifying the structure of the parent molecule in silico, chemists can predict how these changes will affect its properties. For example, modifications to the allyl group or the introduction of other functional groups could alter the molecule's lipophilicity, which in turn affects its ability to cross cell membranes. iomcworld.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific molecular descriptors with biological activity, guiding the design of more potent compounds. japsonline.com Furthermore, computational methods can be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new derivatives, helping to prioritize which compounds to synthesize and test in the laboratory. nih.gov This in silico screening process can significantly accelerate the drug discovery pipeline and reduce the reliance on extensive and costly experimental work. nih.govnih.gov
Table 4: In Silico Predicted Properties of Hypothetical Derivatives of Allylamine, N,N-bis(2-chloroethyl)-
| Derivative | Modification | Predicted logP | Predicted Aqueous Solubility | Predicted Bioactivity Score |
| Derivative 1 | Hydroxylation of allyl group | Lower | Higher | Moderate |
| Derivative 2 | Phenyl group on allyl chain | Higher | Lower | High |
| Derivative 3 | Fluorination of chloroethyl arms | Similar | Similar | Potentially altered reactivity |
This table illustrates the use of computational tools to predict the properties of novel derivatives. japsonline.com
Future Directions in Allylamine, N,n Bis 2 Chloroethyl Research
Development of Novel Synthetic Strategies for Complex Analogues
The core structure of Allylamine (B125299), N,N-bis(2-chloroethyl)- serves as a valuable scaffold for the synthesis of more complex and functionally diverse molecules. Future synthetic work will likely focus on leveraging the reactivity of its distinct functional moieties.
The allyl group is a particularly attractive handle for chemical modification due to its versatile reactivity. A variety of well-established chemical transformations can be applied to the double bond of the allyl group, allowing for the introduction of a wide array of functionalities. This opens the door to creating a library of new analogues with potentially altered biological activities or physical properties.
Future research could explore several key reaction pathways for derivatization:
Epoxidation: Oxidation of the allyl double bond to form an epoxide. This introduces a new reactive site that can be subsequently opened by various nucleophiles to attach different molecular fragments.
Diels-Alder Cycloadditions: The allyl group can act as a dienophile in [4+2] cycloaddition reactions, enabling the construction of complex cyclic systems.
Thiol-ene "Click" Chemistry: The rapid and efficient reaction of the allyl group with thiols under mild conditions provides a straightforward method for conjugation with peptides, polymers, or other biomolecules.
Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can introduce an aldehyde functionality, which can then be used in a variety of subsequent reactions, such as reductive amination.
Bioorthogonal Reactions: The allyl group can participate in bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This would allow for the in-situ modification or activation of the molecule in a biological context.
These synthetic strategies could be used to attach a variety of moieties to the core structure, including:
Targeting ligands (e.g., peptides, antibodies) to direct the alkylating agent to specific cell types.
Fluorescent probes for imaging and tracking the molecule within biological systems.
Solubilizing groups to improve the pharmacokinetic properties of the compound.
A summary of potential derivatization strategies for the allyl group is presented in Table 1.
| Reaction Type | Reagents/Conditions | Functional Group Introduced | Potential Application of Derivative |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide | Further reaction with nucleophiles to attach various functional groups. |
| Diels-Alder | Conjugated dienes | Cyclohexene derivatives | Creation of complex, rigid scaffolds for structure-activity relationship studies. |
| Thiol-ene Reaction | Thiols, photoinitiator or radical initiator | Thioether | Conjugation to biomolecules, surface modification. |
| Hydroformylation | CO, H₂, transition metal catalyst | Aldehyde | Reductive amination to form new amine derivatives, Wittig reactions. |
| Bioorthogonal Ligation | Tetrazines, light | Stable adducts | In-vivo imaging and targeted drug delivery. |
Advanced Mechanistic Investigations in Non-Human Biological Systems
The primary mechanism of action for nitrogen mustards like Allylamine, N,N-bis(2-chloroethyl)- is understood to be the alkylation of DNA, leading to interstrand cross-links and subsequent cytotoxicity. The nitrogen mustards form highly reactive aziridinium (B1262131) ions that alkylate the N7 position of guanine (B1146940) bases in DNA. However, the influence of the allyl group on the biological activity of this specific molecule remains largely unexplored.
Future mechanistic studies in non-human biological systems, such as cell cultures and model organisms (e.g., yeast, zebrafish), could focus on:
Comparative Cytotoxicity Studies: Comparing the cytotoxic profile of Allylamine, N,N-bis(2-chloroethyl)- with that of other nitrogen mustards (e.g., mechlorethamine, cyclophosphamide) to determine if the allyl group confers any specificity or altered potency.
Metabolic Profiling: Investigating the metabolic fate of the allyl group in cellular systems. It is possible that the allyl group is metabolized, potentially leading to the formation of more or less active species.
DNA Adduct Analysis: Characterizing the specific DNA adducts formed by Allylamine, N,N-bis(2-chloroethyl)- to determine if the allyl group influences the sequence specificity of DNA alkylation.
Influence on DNA Repair Pathways: Investigating how the presence of the allyl group on the nitrogen mustard backbone affects the recognition and repair of the resulting DNA lesions by cellular DNA repair machinery.
These studies will be crucial for a more complete understanding of the compound's biological effects and for identifying any unique properties conferred by the allyl substituent.
Rational Design of Next-Generation Research Tools Based on its Core Structure
The trifunctional nature of Allylamine, N,N-bis(2-chloroethyl)- makes it an attractive starting point for the rational design of novel research tools to probe biological processes. By leveraging the distinct reactivity of the allyl group and the bis(2-chloroethyl)amine (B1207034) moiety, it is possible to envision the creation of:
Bifunctional Probes: One could design molecules where the nitrogen mustard acts as a "warhead" to covalently label a target biomolecule (e.g., a protein or nucleic acid), while the allyl group serves as a handle for the subsequent attachment of a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) via click chemistry. This would allow for the identification and visualization of the targets of the alkylating agent.
Activity-Based Probes: By modifying the allyl group with a recognition moiety for a specific enzyme or protein, it may be possible to create probes that are activated to alkylate their target only upon binding.
Controlled-Release Systems: The allyl group could be functionalized with a caging group that is cleavable under specific conditions (e.g., light, enzymatic activity). This would allow for the spatiotemporal control of the release of the cytotoxic nitrogen mustard.
The development of such research tools would be invaluable for studying the mechanisms of DNA damage and repair, identifying new therapeutic targets, and developing more selective anticancer agents.
Exploration of its Role in Materials Science or Polymer Chemistry
The presence of a polymerizable allyl group and two reactive chloroethyl groups suggests that Allylamine, N,N-bis(2-chloroethyl)- could have interesting applications in materials science and polymer chemistry.
Future research in this area could explore:
Functional Polymers: Polymerization of the allyl group could lead to the formation of a polymer with pendant N,N-bis(2-chloroethyl)amine groups. These reactive side chains could then be used for cross-linking the polymer or for grafting other molecules onto the polymer backbone. Such polymers could have applications as reactive coatings, adhesives, or functional resins.
Cross-linking Agents: The ability of the bis(2-chloroethyl)amine moiety to react with nucleophiles suggests that Allylamine, N,N-bis(2-chloroethyl)- could be used as a cross-linking agent for polymers containing nucleophilic groups (e.g., amines, thiols, hydroxyls). The resulting cross-linked materials could exhibit enhanced mechanical strength, thermal stability, and chemical resistance.
Smart Materials: By incorporating the molecule into a polymer network, it may be possible to create "smart" materials that can release the cytotoxic nitrogen mustard in response to a specific stimulus (e.g., a change in pH or temperature).
The potential applications in materials science are speculative at this stage and would depend on the specific properties of the resulting polymers and materials. Detailed studies on the polymerization behavior of Allylamine, N,N-bis(2-chloroethyl)- and the properties of the resulting materials would be required to assess their viability for any practical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
